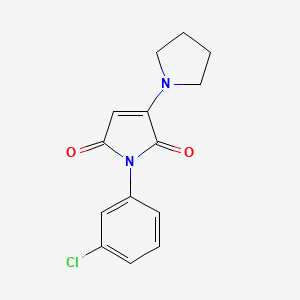
1-(3-chlorophenyl)-3-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione, commonly known as CPDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPDD belongs to the class of pyrrole-2,5-dione derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of CPDD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPDD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPDD has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPDD has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. CPDD has also been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CPDD has been found to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
CPDD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. CPDD is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of CPDD in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, CPDD can exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the study of CPDD. One potential direction is the further investigation of its anti-inflammatory activity and its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential direction is the investigation of its anti-cancer activity and its potential use in the treatment of various types of cancer. Additionally, the study of CPDD's mechanism of action and its interactions with various enzymes and signaling pathways could provide valuable insights into the development of new drugs.
合成方法
CPDD can be synthesized using a variety of methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with pyrrolidine and subsequent chlorination. Another method involves the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by the addition of pyrrolidine and subsequent cyclization. Both methods have been found to yield high purity CPDD.
科学研究应用
CPDD has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CPDD has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-pyrrolidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-4-3-5-11(8-10)17-13(18)9-12(14(17)19)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYGLEHAIWNIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

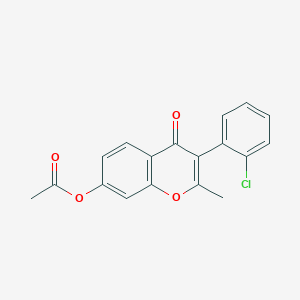
![7-(2-furylmethyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5766799.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5766800.png)
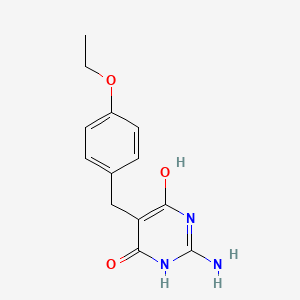
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

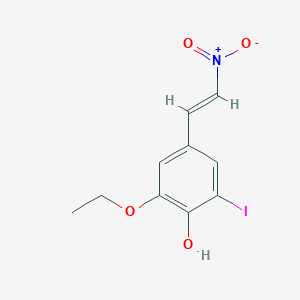
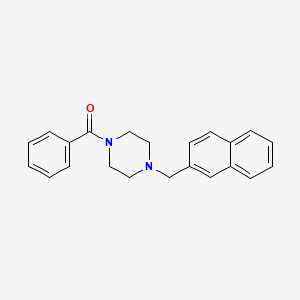
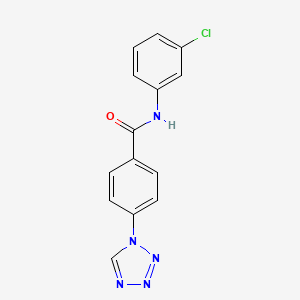
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)